Trimetazidine-d8 Dihydrochloride
Description
Properties
CAS No. |
1219908-67-4 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
274.39 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
InChI Key |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
Synonyms |
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; _x000B_1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8; |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Pathway
The non-deuterated trimetazidine hydrochloride synthesis, as detailed in patent CN102993122A, follows a three-step process:
-
Condensation : Reaction of 1,2,3-trihydroxybenzene (II) with N-tert-butoxycarbonyl (Boc)-piperazine in the presence of formaldehyde, yielding intermediate compound III.
-
Methylation : Treatment of compound III with dimethyl sulfate under alkaline conditions to form compound IV.
-
Deprotection and Salt Formation : Acidic removal of the Boc group followed by hydrochlorination to produce trimetazidine hydrochloride (I).
For trimetazidine-d8, deuterium is introduced at eight positions, likely targeting the piperazine ring’s hydrogen atoms and methyl groups from dimethyl sulfate. Substituting dimethyl sulfate with deuterated analogs (e.g., dimethyl-d6 sulfate) and using deuterated hydrochloric acid (DCl) during salification ensures incorporation at desired sites.
Deuterium Incorporation Strategies
Deuteration typically occurs during the methylation and salt formation steps:
-
Methylation with Deuterated Reagents : Replacing dimethyl sulfate with dimethyl-d6 sulfate (CD3)2SO4 introduces six deuterium atoms into the methoxy groups.
-
Deuterated Acid for Salt Formation : Using DCl instead of HCl during the final salification step adds two additional deuterium atoms, resulting in the dihydrochloride-d8 form.
Critical parameters include reaction temperature (0–100°C), molar ratios (1:3–7 for compound III, methylating agent, and base), and solvent selection (e.g., dichloromethane or ethanol). Yield optimization requires precise control over stoichiometry and reaction duration (0.5–12 hours).
Analytical Characterization and Quality Control
UPLC-MS/MS Quantification
The PMC study validates trimetazidine-d8 using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Key parameters include:
Table 1: MRM Conditions for Trimetazidine-d8 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
|---|---|---|---|---|
| Trimetazidine | 267.16 | 181.00 | 11.0 | 18.0 |
| Trimetazidine-d8 | 275.10 | 181.00 | 11.0 | 18.0 |
Chromatographic separation employs a BEH C18 column with a methanol/formic acid gradient, ensuring baseline resolution between deuterated and non-deuterated forms.
Stability and Impurity Profiling
Patent CN102657608A highlights the instability of trimetazidine hydrochloride in aqueous solutions due to ether group hydrolysis. For the deuterated analog, formulation with polyols like mannitol improves stability by forming hydrogen bonds that prevent degradation. Accelerated stability studies (121°C, 15 minutes) show related substances increase only marginally (0.11% to 0.13%), confirming the efficacy of this approach.
Industrial-Scale Production Considerations
Granulation and Tableting
Patent CN103239417A outlines a method for trimetazidine dihydrochloride tablet preparation, adaptable to the deuterated form:
-
Wet Granulation : Mixing this compound with lactose, followed by solvent addition and granulation using an 18-mesh sieve.
-
Fluidized Bed Drying : Vacuum drying at controlled temperatures to preserve deuterium integrity.
-
Spray Coating : Dissolving residual API in a solvent and spraying onto fluidized granules to enhance content uniformity.
-
Tableting : Blending with disintegrants (e.g., crospovidone) and lubricants (e.g., magnesium stearate) before compression.
Cost and Scalability Challenges
The original synthesis (CN102993122A) emphasizes low-cost production by avoiding palladium catalysts and hazardous reductants like lithium aluminium hydride. For trimetazidine-d8, the use of deuterated reagents increases material costs, necessitating optimization of recovery and recycling processes. Industrial scalability further requires:
-
Solvent Recovery Systems : To mitigate waste from dichloromethane or ethanol.
-
Continuous Flow Reactors : For precise control over methylation and deuteration steps.
Chemical Reactions Analysis
Reductive Amination
A patented method involves reductive amination using formic acid as a reductant to synthesize trimetazidine in one step . For the deuterated form, deuterated intermediates (e.g., piperazine-d8) are employed to ensure isotopic labeling at specific positions.
Reaction Optimization
Recent advancements focus on improving synthesis efficiency:
- Catalyst Use : Tetrabutyl ammonium bromide reduces reaction time by 30% .
- Solvent Selection : Methanol increases intermediate stability compared to acetone .
Metabolic Reactions
Trimetazidine-d8 undergoes hepatic metabolism similar to non-deuterated trimetazidine, with deuterium substitution slowing reaction kinetics :
| Metabolic Pathway | Enzymes Involved | Key Products |
|---|---|---|
| Oxidation | CYP2D6 | Trimetazidine ketopiperazine |
| N-Acetylation | NAT2 | N-Acetyltrimetazidine |
| Demethylation | CYP3A4 | 2-, 3-, or 4-Desmethyltrimetazidine |
Deuterium labeling at the piperazine ring reduces susceptibility to oxidative degradation, enhancing metabolic stability .
Analytical Characterization
UPLC-MS/MS methods are used for quantification, with specific parameters optimized for deuterated analogs :
| Parameter | Trimetazidine-d8 | Trimetazidine |
|---|---|---|
| Precursor Ion (m/z) | 275.10 | 267.16 |
| Product Ion (m/z) | 181.00 | 181.00 |
| Collision Energy (V) | 11.0 | 11.0 |
| Retention Time (min) | 4.2 | 4.0 |
Stability and Degradation
- Hydrolysis : Stable under acidic conditions (pH 3–5) but degrades at pH >7, forming desmethyl derivatives .
- Photodegradation : Exposure to UV light induces cleavage of the trimethoxybenzyl group .
Key Research Findings
Scientific Research Applications
Pharmacological Applications
1.1 Mechanism of Action
Trimetazidine functions as a metabolic modulator that enhances cellular energy metabolism by shifting myocardial substrate utilization from fatty acids to glucose. This shift is beneficial during ischemic conditions, as glucose oxidation is more efficient in terms of ATP production under low oxygen availability. The drug inhibits long-chain mitochondrial 3-ketoacyl coenzyme A thiolase, leading to decreased fatty acid oxidation and improved glucose metabolism .
1.2 Clinical Trials and Efficacy
Several clinical studies have evaluated the efficacy of trimetazidine in various patient populations:
- Angina Pectoris : A meta-analysis involving 23 studies with 1378 patients demonstrated that trimetazidine significantly reduced the frequency of angina attacks by about 40% compared to placebo. It also improved exercise tolerance and left ventricular ejection fraction .
- Heart Failure : In a randomized controlled trial, trimetazidine was shown to improve exercise capacity in patients with drug-refractory heart failure, although results indicated modest improvements .
Neurological Research
Recent studies have explored the potential neuroprotective effects of trimetazidine, particularly in neurodegenerative diseases:
- Amyotrophic Lateral Sclerosis (ALS) : Research on SOD1G93A mouse models indicated that trimetazidine administration delayed motor function decline and improved muscle performance. The compound enhanced energy metabolism and extended survival rates in treated mice .
Metabolic Studies
Trimetazidine's role in metabolic modulation has been investigated in various contexts:
- Skeletal Muscle Health : The compound has been shown to stimulate myogenesis and improve muscle quality in aged and cachectic models. This effect is attributed to its ability to enhance mitochondrial protein levels and oxidative metabolism .
Analytical Applications
Trimetazidine-d8 dihydrochloride is also utilized as an internal standard in analytical chemistry, particularly in mass spectrometry:
- Quantitative Analysis : In pharmacokinetic studies, trimetazidine-d8 serves as a stable isotope-labeled internal standard for the quantification of trimetazidine levels in biological samples using UPLC–MS/MS techniques .
Case Studies Overview
Mechanism of Action
The mechanism of action of Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It acts by inhibiting the enzyme 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and enhances glucose oxidation. This shift in energy substrate utilization helps to protect cells from ischemic damage by maintaining ATP levels and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Parent Compound: Trimetazidine Dihydrochloride
- Applications :
Metabolites and Derivatives
N-Methyl this compound (CAS: 1246819-10-2)
- Structure : Contains a methyl group on the piperazine ring and eight deuterium atoms (C₁₅H₁₈D₈Cl₂N₂O₃; MW: 361.33).
- Role : Used as an internal standard for tracking methylated metabolites of trimetazidine in metabolic studies .
1-(2,3,4-Trimethoxybenzyl)piperazine Derivatives
Other Deuterated Piperazine Analogs
Meclizine-d8 Dihydrochloride
- Comparison : Like Trimetazidine-d8, Meclizine-d8 is deuterated for analytical purposes. However, Meclizine targets histamine receptors (antiemetic), whereas Trimetazidine modulates cardiac metabolism .
| Parameter | This compound | Meclizine-d8 Dihydrochloride |
|---|---|---|
| Target | Cardiac metabolism | Histamine receptors |
| Deuterium Positions | Piperazine ring, benzyl group | Benzhydryl group |
| Application | LC–MS for anti-anginal drugs | LC–MS for antiemetics |
Non-Deuterated CDK Inhibitors
Vanoxerine Dihydrochloride
- Functional Comparison: Though structurally unrelated, Vanoxerine (a CDK2/4/6 inhibitor) shares similar analytical applications in cancer research. Unlike Trimetazidine-d8, Vanoxerine has direct therapeutic use with IC₅₀ values in the µM range .
Research Findings and Clinical Relevance
- Pharmacokinetics : Trimetazidine-d8 enables precise quantification of the parent drug in plasma, critical for dose-response studies .
Q & A
Q. What is the mechanism of action of Trimetazidine-d8 Dihydrochloride in modulating cardiac metabolism?
this compound inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC-3KAT), shifting cardiac energy metabolism from fatty acid β-oxidation to glucose utilization. This reduces oxygen demand and improves ischemic tolerance. The deuterated form retains the parent compound's pharmacological activity (IC50: 75 nM for LC-3KAT inhibition) while serving as a tracer for metabolic studies .
Q. How does deuterium labeling affect the pharmacokinetic profile of this compound?
Deuterium substitution slows metabolic degradation by the "isotope effect," extending the compound’s half-life and enabling precise tracking of drug distribution and clearance in preclinical models. Studies show deuterated analogs reduce inter-individual variability in metabolic pathways, enhancing reproducibility in tracer-based assays .
Q. What experimental protocols are recommended for in vivo administration in rodent models?
Q. How can researchers validate the purity and stability of this compound batches?
Use reversed-phase HPLC or HPTLC with UV detection (λ = 230 nm) to assess purity (>98%). Stability studies should include accelerated degradation tests under varied pH, temperature, and light conditions, referencing pharmacopeial standards (e.g., USP/EP) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo efficacy data, and how can they be resolved?
In vitro models may overestimate potency due to lack of metabolic clearance or tissue-specific uptake. To address this, use deuterated analogs in LC-MS/MS pharmacokinetic-pharmacodynamic (PK/PD) studies to correlate plasma concentrations with target engagement in tissues .
Q. What methodologies quantify this compound in biological matrices?
- Sample Preparation : Protein precipitation with methanol and internal standardization (e.g., Trimetazidine-d8 as IS).
- LC-MS/MS Conditions : C18 column, gradient elution (0.1% formic acid in water/acetonitrile), MRM transitions (m/z 347.3 → 178.1 for quantification).
- Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per FDA bioanalytical guidelines .
Q. What are the implications of this compound’s autophagy-inducing properties in ischemia-reperfusion injury?
The compound activates AMPK/mTOR pathways, enhancing autophagic clearance of damaged mitochondria and reducing oxidative stress. In rodent ischemia-reperfusion models, co-administration with autophagy inhibitors (e.g., chloroquine) reverses cardioprotective effects, confirming mechanism .
Q. How do formulation excipients impact extended-release kinetics of this compound?
Hydrophilic polymers (HPMC 4000 cps) prolong release via matrix erosion, achieving zero-order kinetics. Ethyl cellulose (10% w/w) further delays dissolution, extending t1/2 to 12 hours. Optimize using 3² factorial designs to balance floating lag time (<0.5 min) and dissolution efficiency .
Q. How does batch-to-batch variability in deuterium enrichment affect experimental outcomes?
Variability >5% in deuterium content alters metabolic stability and tracer accuracy. Mitigate via QC using NMR (to confirm >98% deuterium at specified positions) and isotopic ratio mass spectrometry .
Q. What challenges arise in distinguishing this compound from metabolites in mass spectrometry?
Co-eluting metabolites (e.g., N-methyl derivatives) require high-resolution separation (UPLC with 1.7 µm particles) and MS/MS fragmentation. Use deuterated internal standards (e.g., N-Methyl this compound) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
